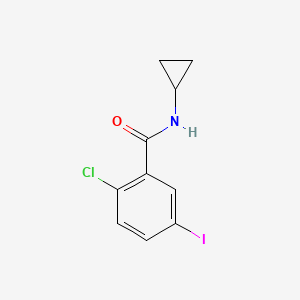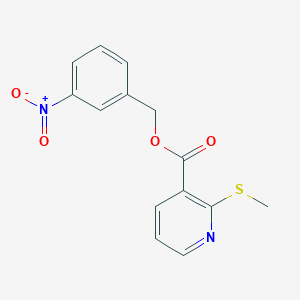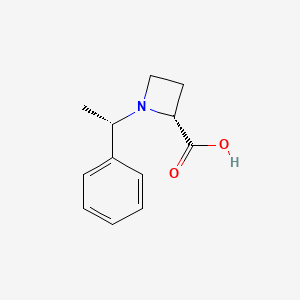
5-Chloro-4,6-dimethyl-1,3-benzoxazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4,6-dimethyl-1,3-benzoxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused to an oxazole ring, with chlorine, methyl, and thiol substituents, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,6-dimethyl-1,3-benzoxazole-2-thiol typically involves the reaction of 2-aminophenol with appropriate reagents. One common method includes the use of 2-aminophenol, potassium hydroxide, and carbon disulfide in ethanol under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole derivative.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems, such as nanocatalysts and metal catalysts, can enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4,6-dimethyl-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, reduced benzoxazole derivatives, and various substituted benzoxazole compounds .
Applications De Recherche Scientifique
5-Chloro-4,6-dimethyl-1,3-benzoxazole-2-thiol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical sensors
Mécanisme D'action
The mechanism of action of 5-Chloro-4,6-dimethyl-1,3-benzoxazole-2-thiol involves its interaction with various molecular targets. The compound can form π-π stacking interactions with biological targets and engage in hydrogen bonding through its oxygen and nitrogen atoms. These interactions allow it to inhibit enzymes and proteins involved in disease pathways, such as DNA topoisomerases and protein kinases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
5-Chloro-2-mercaptobenzoxazole: Similar structure but lacks the methyl groups.
4,6-Dimethylbenzoxazole: Lacks the chlorine and thiol groups.
Uniqueness
5-Chloro-4,6-dimethyl-1,3-benzoxazole-2-thiol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of chlorine, methyl, and thiol groups enhances its reactivity and potential for diverse applications .
Propriétés
Formule moléculaire |
C9H8ClNOS |
|---|---|
Poids moléculaire |
213.68 g/mol |
Nom IUPAC |
5-chloro-4,6-dimethyl-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C9H8ClNOS/c1-4-3-6-8(5(2)7(4)10)11-9(13)12-6/h3H,1-2H3,(H,11,13) |
Clé InChI |
YLNLMCDINVCZAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1Cl)C)NC(=S)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13363142.png)


![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2,3,4-trifluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363178.png)
![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B13363179.png)
![N-[(4-methylphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B13363184.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13363186.png)
![methyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13363190.png)

![N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13363203.png)
![2-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363204.png)
![4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13363213.png)

![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363217.png)
